5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-tert-butyl-1-cyclopropyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)8-7(9(14)15)11-12-13(8)6-4-5-6/h6H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
RVHTVQKPMRAYNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=NN1C2CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
One-Step Synthesis from Azides and β-Ketoesters
A prominent method for synthesizing 1,2,3-triazole carboxylic acids, including derivatives like the target compound, is the one-step cycloaddition of azides with β-ketoesters under basic conditions. This approach is supported by a patent (US6642390B2) that describes a process where an azide reacts with a β-ketoester in the presence of a base to yield the corresponding 1,2,3-triazole-4-carboxylic acid.
| Parameter | Details |
|---|---|
| Reagents | Azide, β-ketoester, base (potassium carbonate) |
| Solvent | Aqueous ethanol and water mixture |
| Temperature | Approximately 80°C |
| Time | 16 hours |
| Yield | 30% to 95% depending on scale and purity |
The azide undergoes a 1,3-dipolar cycloaddition with the activated β-ketoester, facilitated by the base, forming the 1,2,3-triazole ring directly attached to the carboxylic acid moiety. The process is advantageous for its simplicity and scalability, making it suitable for large-scale synthesis.
Experimental Procedure Summary
- Combine azide, β-ketoester, and potassium carbonate in a round-bottom flask.
- Add aqueous ethanol and water, then heat to 80°C with stirring.
- After 16 hours, cool and extract with ethyl acetate.
- Acidify the aqueous layer with hydrochloric acid to precipitate the product.
- Filter, wash, and dry under vacuum.
Data Table: Synthesis Parameters and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield Range | Notes |
|---|---|---|---|---|---|---|
| 1 | Azide + β-ketoester + base | Ethanol/water | 80°C | 16 hours | 30-95% | Suitable for scale-up |
Synthesis via Cycloaddition of Azides with Alkynes (Click Chemistry)
Copper-Catalyzed Azide-Alkyne Cycloaddition
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective route to 1,2,3-triazoles, including substituted derivatives. This method is extensively documented in recent literature and patents, emphasizing its versatility.
- Use of terminal alkynes bearing the tert-butyl and cyclopropyl groups.
- Copper(I) catalysts such as copper triflate or copper bromide.
- Ligands like PyBOX to enhance enantioselectivity.
| Parameter | Details |
|---|---|
| Catalysts | Copper triflate, PyBOX ligand |
| Solvent | Dichloroethane or acetonitrile |
| Temperature | 60°C |
| Time | 24 hours |
| Yield | Up to 91% with high regioselectivity |
Procedure Summary
- Dissolve azide and alkyne in solvent.
- Add copper catalyst and ligand.
- Heat at 60°C for 24 hours.
- Purify via chromatography or recrystallization.
Data Table: CuAAC Synthesis Parameters
| Catalyst | Ligand | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| CuOTf | PyBOX | DCE | 60°C | 24 h | Up to 91% | Enantioselective synthesis possible |
Multi-step Synthesis Involving Halogenation and Functionalization
Synthesis of Substituted Triazoles via Halogenation
Patents describe the synthesis of 1-substituted-1H-1,2,3-triazoles through halogenation of precursor compounds, followed by nucleophilic substitution or carboxylation.
- Starting with 1,4,5-trisubstituted triazoles.
- Bromination using N-bromosuccinimide or similar reagents.
- Subsequent substitution with cyclopropyl groups or tert-butyl groups.
Example Procedure
- Brominate a 1,2,3-triazole precursor at specific positions.
- React with cyclopropylamine or tert-butyl Grignard reagents.
- Convert intermediates to carboxylic acids via oxidation or hydrolysis.
Data Table: Halogenation and Functionalization
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Bromination | N-bromosuccinimide | Room temp | 80% | Selective halogenation |
| Nucleophilic substitution | Cyclopropylamine | Reflux | 70-85% | Introduction of cyclopropyl group |
Summary of Key Findings and Recommendations
| Methodology | Advantages | Limitations | Suitable for |
|---|---|---|---|
| Azide + β-Ketoester Cycloaddition | One-step, scalable, high yields | Requires careful control of reaction conditions | Large-scale synthesis |
| Copper-Catalyzed Azide-Alkyne Cycloaddition | High regioselectivity, functional group tolerance | Requires copper catalyst and ligands | Synthesis of diverse derivatives |
| Halogenation & Functionalization | Versatile for substituted triazoles | Multi-step, potential by-products | Synthesis of complex derivatives |
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The tert-butyl and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield carboxylate salts or esters, while reduction of the triazole ring may produce dihydrotriazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in click chemistry reactions.
Biology: Triazole derivatives have shown promise as enzyme inhibitors and antimicrobial agents.
Medicine: This compound may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which may influence its biological activity. The carboxylic acid group can also participate in interactions with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
a) 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Substituents : 4-Chlorophenyl (1-position), trifluoromethyl (5-position).
- Activity : Exhibits 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells, attributed to the electron-withdrawing trifluoromethyl group enhancing binding affinity .
- Molecular Weight : 297.71 g/mol.
b) 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid
- Substituents : Thiazol-2-yl (1-position), methyl (5-position).
- Activity : Shows ~40% growth inhibition against NCI-H522 cells, with the thiazole ring contributing to π-π interactions in target binding .
- Molecular Weight : ~183.18 g/mol (calculated from C₇H₆N₄O₂S).
c) 5-tert-Butyl-1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Substituents : 4-Chloro-2-fluorophenyl (1-position), tert-butyl (5-position).
- Activity : Structural data suggest enhanced lipophilicity and steric bulk, though specific biological results are unreported .
- Molecular Weight : 297.71 g/mol.
Physicochemical Properties
*Estimated based on C₁₁H₁₅N₃O₂.
Key Observations
Rigidity vs. Flexibility : The cyclopropyl group imposes conformational constraints, which may improve target selectivity compared to flexible substituents like cyclopropylmethyl .
Electron Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance activity in phenyl-substituted analogs, whereas the target’s tert-butyl group may prioritize steric effects over electronic modulation .
Structural Analysis and Tools
Crystallographic software such as SHELXL and OLEX2 are widely used to resolve triazole derivative structures. For example, SHELXL’s robust refinement algorithms enable precise modeling of sterically crowded substituents like tert-butyl and cyclopropyl groups .
Biological Activity
5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring which is known for its role in enhancing the pharmacological profiles of drugs. The presence of the tert-butyl group and cyclopropyl moiety contributes to the compound's lipophilicity and steric properties, potentially influencing its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit notable anticancer properties. For instance, research indicates that compounds containing the 1,2,3-triazole ring can inhibit cell proliferation in various cancer cell lines. The IC50 values for different analogs have shown promising results:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-tert-butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid | HeLa | 12.5 |
| Other triazoles | CEM (human T-lymphocyte) | 9.6 |
| Triazole bioisostere | HMEC-1 (endothelial) | 41 |
The data suggests that the incorporation of the triazole moiety significantly enhances the anticancer activity compared to non-triazole analogs .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Studies have reported that 5-tert-butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid exhibits activity against various bacterial strains. In vitro assays have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 μg/mL depending on the strain tested .
Case Studies and Experimental Findings
A study published in Pharmaceutical Research highlighted the structural optimization of triazole derivatives for enhanced biological activity. The authors synthesized several analogs, including 5-tert-butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid, and evaluated their effects on cancer cell lines and microbial pathogens. The results indicated that modifications to the triazole structure could lead to improved potency against cancer cells while maintaining antimicrobial efficacy .
In Silico Studies
Molecular docking studies have provided insights into the binding interactions between 5-tert-butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid and target proteins involved in cancer progression. These studies suggest that the compound binds effectively to ATP-binding sites in kinases associated with tumor growth, indicating a potential mechanism for its anticancer activity .
Q & A
Q. What are the optimal synthetic routes for 5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction parameters influence yield?
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolves spatial conformation of the triazole and cyclopropyl groups, with mean C–C bond deviations <0.005 Å ensuring structural accuracy .
- NMR spectroscopy : H NMR identifies tert-butyl protons (δ ~1.3 ppm) and cyclopropyl protons (δ ~1.0–2.0 ppm). C NMR confirms carboxylic acid carbonyl (δ ~170 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 305.37 g/mol for analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of triazole-carboxylic acid derivatives?
Methodological Answer: Discrepancies often arise from assay variability or impurities. Strategies include:
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to confirm target specificity .
- Purity validation : Use HPLC-MS (≥95% purity) to exclude confounding byproducts .
- Structural analogs : Test derivatives (e.g., fluorophenyl or methyl substitutions) to isolate pharmacophoric groups .
Example Data Contradiction : A compound may show IC = 10 µM in kinase assays but no activity in cell models due to poor membrane permeability .
Q. What computational strategies predict the reactivity of the triazole-carboxylic acid scaffold in medicinal chemistry?
Methodological Answer:
- DFT calculations : Model electron density at the triazole N2 position to predict nucleophilic substitution sites .
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or kinases) using crystal structures (PDB IDs) to prioritize synthetic targets .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide functionalization .
Q. How does steric hindrance from the tert-butyl group influence regioselectivity in derivatization reactions?
Methodological Answer: The tert-butyl group directs reactions away from the 5-position due to steric bulk. Experimental approaches include:
- Competitive alkylation : Compare reactivity of tert-butyl vs. methyl analogs in SN2 reactions (e.g., tert-butyl reduces carboxylate alkylation by ~40%) .
- Crystallographic analysis : X-ray structures show tert-butyl occupying ~30% of the molecular volume, limiting access to adjacent sites .
Data Reproducibility and Validation
Q. What protocols ensure reproducibility in synthesizing and testing this compound?
Methodological Answer:
- Standardized characterization : Require NMR (≥400 MHz), HRMS, and elemental analysis for batch validation .
- Stability testing : Monitor decomposition under storage conditions (e.g., 4°C vs. RT) via HPLC to establish shelf-life .
- Cross-lab validation : Share samples with independent labs to confirm bioactivity (e.g., antimicrobial IC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
